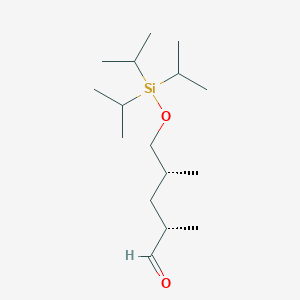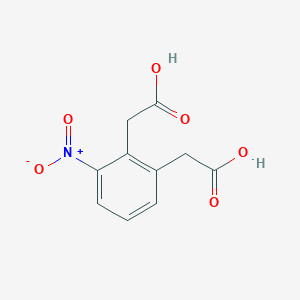![molecular formula C13H11ClN2O B14189271 9-Chloro-1,2-dimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one CAS No. 917890-57-4](/img/structure/B14189271.png)
9-Chloro-1,2-dimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-1,2-dimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is a heterocyclic compound that belongs to the class of pyrroloquinolines. This compound is characterized by its unique structure, which includes a chloro group, two methyl groups, and a fused pyrroloquinoline ring system. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-1,2-dimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones in the presence of acidic catalysts such as acetic acid or hydrochloric acid under reflux conditions . This reaction forms the indole ring, which is then further modified to introduce the chloro and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction controls are essential to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
9-Chloro-1,2-dimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted pyrroloquinolines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Research has shown its potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Its derivatives have been investigated for their anticancer, antiviral, and antimicrobial properties
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 9-Chloro-1,2-dimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases or bind to specific receptors, thereby modulating signal transduction pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent biological activities and are used as enzyme inhibitors.
Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Pyrrolopyrazine derivatives: These compounds have shown antimicrobial, anti-inflammatory, and antitumor activities.
Uniqueness
9-Chloro-1,2-dimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is unique due to its specific structural features, such as the chloro and methyl groups, which contribute to its distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
917890-57-4 |
|---|---|
Molekularformel |
C13H11ClN2O |
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
9-chloro-1,2-dimethyl-3,6-dihydropyrrolo[3,2-f]quinolin-7-one |
InChI |
InChI=1S/C13H11ClN2O/c1-6-7(2)15-9-3-4-10-13(12(6)9)8(14)5-11(17)16-10/h3-5,15H,1-2H3,(H,16,17) |
InChI-Schlüssel |
UKPAVTPBHPYSCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=C1C3=C(C=C2)NC(=O)C=C3Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14189229.png)

![(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one](/img/structure/B14189242.png)

![Methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate](/img/structure/B14189250.png)
![1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-nitro-1H-imidazole](/img/structure/B14189255.png)



